2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose involves several key steps, including protection of hydroxyl groups, activation of the anomeric center, and selective glycosylation reactions. Stereoselective synthesis methods have been developed using various derivatives of D-glucopyranoses and L-fucopyranoses, employing conditions that favor the formation of desired glycosidic bonds with high yield and selectivity (Koto et al., 1983).

Molecular Structure Analysis

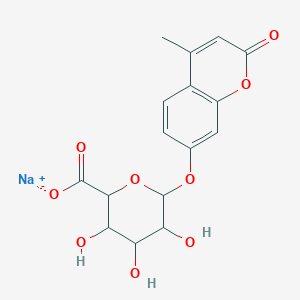

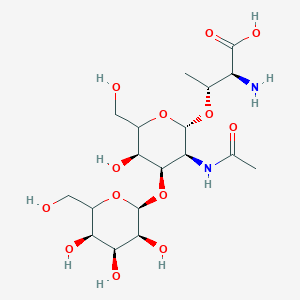

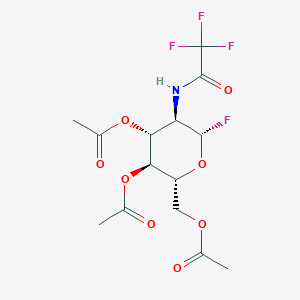

The molecular structure of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose is characterized by its protected hydroxyl groups and the nitrobenzoyl ester at the anomeric position. These features are crucial for its reactivity and selectivity in glycosylation reactions. The precise arrangement of protecting groups and the presence of the nitrobenzoyl ester enable controlled reactivity, facilitating the synthesis of complex oligosaccharides.

Chemical Reactions and Properties

This compound participates in key chemical reactions, including glycosylation and deprotection steps, critical for the synthesis of glycoconjugates. The nitrobenzoyl group serves as a leaving group in glycosylation reactions, while the benzyl protections stabilize the molecule and prevent undesired side reactions. The use of specific reagents and conditions allows for the stereoselective formation of glycosidic bonds, illustrating the compound's versatile reactivity (Collins & Munasinghe, 1983).

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Carbohydrates

The compound is utilized in the synthesis of complex carbohydrates, including disaccharides and oligosaccharides. For instance, it has been used in the Koenigs-Knorr reaction, a classical method for glycoside bond formation, to synthesize α-L-linked disaccharides (Deiter-Juszynski & Flowers, 1971). This reaction forms the basis for constructing more complex sugar structures, which are essential for understanding carbohydrate-based biological interactions.

Studies on Glycosylation Reactions

Research has also focused on understanding the effects of nucleophilic substituents on the stereochemistry of glycosylation reactions, with this compound playing a key role in stereospecific synthesis of disaccharides (Flowers, 1979). These studies are crucial for devising strategies for the synthesis of glycosides with defined anomeric configurations, which is vital for the development of carbohydrate-based drugs.

Synthesis of Glycosylated Natural Products

The compound has been instrumental in synthesizing glycosylated natural products, such as those found in bacterial polysaccharides. One study described the synthesis of oligosaccharides containing both α- and β-anomeric configurations in the same molecule, which mimic structures occurring in some extracellular bacterial polysaccharides (Flowers, 1983). These synthesized molecules are important for studying the biological functions of complex carbohydrates in microbial pathogenesis and immune responses.

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.

Zukünftige Richtungen

I couldn’t find specific information on the future directions or potential applications of this compound.

Eigenschaften

IUPAC Name |

[(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33NO8/c1-24-30(39-21-25-11-5-2-6-12-25)31(40-22-26-13-7-3-8-14-26)32(41-23-27-15-9-4-10-16-27)34(42-24)43-33(36)28-17-19-29(20-18-28)35(37)38/h2-20,24,30-32,34H,21-23H2,1H3/t24-,30+,31+,32-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWKKDQDBGGPFW-DPCMSISUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)